molecular formula C14H16N2O2S B5474763 2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B5474763
M. Wt: 276.36 g/mol
InChI Key: VLOTVOJUDIBWIZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O2S It is characterized by the presence of a benzenesulfonamide group substituted with two methyl groups and a pyridinyl group

Properties

IUPAC Name

2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-6-12(3)13(8-10)19(17,18)16-14-7-5-11(2)9-15-14/h4-9H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOTVOJUDIBWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the substituent introduced.

Scientific Research Applications

2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The pyridinyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylbenzenesulfonamide: Lacks the pyridinyl group, which may affect its binding properties and reactivity.

    N-(5-methylpyridin-2-yl)benzenesulfonamide: Lacks the additional methyl groups on the benzene ring, which may influence its steric and electronic properties.

Uniqueness

2,5-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of both the pyridinyl and dimethyl groups, which can enhance its binding interactions and reactivity compared to similar compounds

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